molecular formula C16H13FN2O3S B2878229 ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1207032-75-4

ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No.: B2878229
CAS No.: 1207032-75-4
M. Wt: 332.35
InChI Key: KSMZWAMNRBRFNY-UHFFFAOYSA-N
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Description

Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207032-75-4) is a high-purity synthetic compound with a molecular weight of 332.35 g/mol and the molecular formula C16H13FN2O3S . This thieno[3,2-d]pyrimidine derivative is part of a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry research, particularly as a key scaffold for developing enzyme inhibitors . Researchers value this compound for its structural features, which include a fused thiophene-pyrimidine core and a 3-fluorophenyl substituent, making it a valuable intermediate in the synthesis of more complex bioactive molecules. While specific biological data for this exact compound is limited in the public domain, closely related structural analogs within the thienopyrimidine family have demonstrated promising inhibitory activity against cysteine proteases like falcipain-2, a target in antimalarial drug discovery . Other analogs are also investigated as inhibitors of tissue transglutaminase, an enzyme implicated in various neurodegenerative conditions, suggesting potential research applications for this compound in both infectious and neurological diseases . The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access batch-specific documentation, including certificates of analysis, and the product is supplied with appropriate GHS safety warnings, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper handling in a well-ventilated area, use of personal protective equipment, and storage in a locked, cool, and dry environment are mandatory .

Properties

IUPAC Name

ethyl 2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-2-22-13(20)7-19-9-18-14-12(8-23-15(14)16(19)21)10-4-3-5-11(17)6-10/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZWAMNRBRFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thieno-pyrimidine derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Thieno-Pyrimidine Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Activity References
Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate 3-Fluorophenyl (7), ethyl acetate (3) Ester, ketone Not reported (structural analog data)
Ethyl 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate Thiophen-2-yl (5), ethyl acetate (3) Ester, ketone Anticancer (in vitro)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 4-Fluorophenyl (7), amide (3) Amide, ketone Not reported (structural data)
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid 4-Methoxyphenyl (6), acetic acid (3) Carboxylic acid, ketone Not reported (structural data)
N-[2-[(2,4-Difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-4H-yl]methanesulfonamide 2,4-Difluorophenyl (2), sulfonamide Sulfonamide, ketone Anti-inflammatory (COX-2 inhibition)
Key Observations:
  • Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., thiophen-2-yl in compound 3) .
  • Biological Activity :
    • Sulfonamide derivatives (e.g., compound 9 in ) show potent COX-2 inhibition, suggesting that electron-withdrawing groups (e.g., fluorine) enhance anti-inflammatory activity .
    • Thiophene-substituted analogs () demonstrate anticancer activity, highlighting the scaffold’s versatility .
Key Observations:
  • Ethyl esters are commonly introduced via nucleophilic substitution using ethyl chloroacetate under basic conditions (e.g., K₂CO₃) .
  • Fluorinated aryl groups (e.g., 3- or 4-fluorophenyl) may require Suzuki coupling or direct halogenation during synthesis .

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic and Analytical Data

Compound Name IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Mass (m/z) References
This compound ~1750 (ester C=O) Not reported Not reported
Ethyl 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate 1753 (ester), 1655 (ketone) 1.24 (t, CH₃), 4.20 (s, CH₂), 8.50 (s, pyrimidine-H) 234 (M⁺)
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid 1734 (C=O acid) Not reported Not reported
Key Observations:
  • Ester carbonyl peaks appear at ~1750 cm⁻¹, while ketones (4-oxo) resonate near 1655 cm⁻¹ .
  • Methyl and ethyl groups in esters show characteristic NMR signals (e.g., δ 1.24 for CH₃ in ) .

Biological Activity

Ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS: 692750-56-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H13FN2O3S, with a molecular weight of approximately 332.35 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism and is often upregulated in cancer cells .
  • Induction of Apoptosis: Studies suggest that it may activate apoptotic pathways through the modulation of specific signaling cascades .

Research Findings and Case Studies

StudyFindings
In vitro studies Demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the low micromolar range .
Mechanistic study Identified ACC inhibition as a key mechanism, leading to altered lipid metabolism in cancer cells .
Antimicrobial assessment Showed potential activity against Gram-positive bacteria in preliminary tests; further validation needed .

Safety and Toxicity

Toxicological evaluations are crucial for determining the safety profile of this compound. Current data suggest that while the compound exhibits promising biological activity, comprehensive toxicity studies are necessary to assess its safety for therapeutic use.

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